2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
The compound 2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole features a complex polycyclic architecture. Its core consists of an octahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic system with two fused pyrrole rings, which is substituted at the 2-position with a 3-fluoro-4-methylbenzoyl group and at the 5-position with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The fluorine and methyl substituents on the benzoyl group likely enhance lipophilicity and metabolic stability, while the methyl group on the triazolo ring may influence electronic properties and target binding affinity .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-3-4-14(7-17(12)21)20(28)26-10-15-8-25(9-16(15)11-26)19-6-5-18-23-22-13(2)27(18)24-19/h3-7,15-16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJAYJMHJIUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A fluorinated benzoyl group .
- A triazolo-pyridazine moiety .
- An octahydropyrrolo framework.
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds within the N-heterocyclic class. For instance, compounds with triazole and pyridazine structures have shown significant activity against various viral targets, including reverse transcriptase inhibitors. The compound may exhibit similar properties due to its structural analogies with known antiviral agents .
Anticancer Properties
Preliminary investigations suggest that compounds with similar structural motifs can modulate protein kinase activity, which is crucial for cancer cell proliferation. The modulation of these pathways may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, a mechanism that has been linked to anti-diabetic effects. Compounds exhibiting this activity have shown promising results in lowering blood glucose levels in animal models .
Case Studies
- In vitro Studies : A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting significant anticancer potential.
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Structure-Activity Relationship (SAR) : Analysis of similar compounds revealed that modifications at certain positions significantly enhance biological activity. For instance, the introduction of electron-donating groups generally increased potency against cancer cell lines.
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The incorporation of the triazole moiety has been linked to enhanced activity against various cancer cell lines. Studies suggest that it may inhibit specific protein kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. This property is particularly relevant in the context of increasing antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism appears to involve modulation of neuroinflammatory pathways .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In a comparative study published by Antimicrobial Agents and Chemotherapy, the compound was tested against both Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition at lower concentrations compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Octahydropyrrolo[3,4-c]pyrrole Derivatives
- Compound: The closest analog, 2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS: 2640971-35-1), shares the same core but differs in substituents: Benzoyl group: 3-fluoro-4-methoxy (vs. methyl in the target). Triazolo group: Lacks the 3-methyl substituent. Molecular Weight: 382.4 g/mol (C₁₉H₁₉FN₆O₂).
Heterocyclic Systems in Other Compounds
- Compound: A pyrazolo[3,4-c]pyrimidine-chromenone hybrid (Example 64) features a chromen-4-one core instead of the octahydropyrrolo-pyrrole. Its molecular weight (536.4 g/mol) and Suzuki coupling synthesis highlight divergent strategies for introducing aromaticity and complexity .
- Compounds :
Thiadiazine- and thiazolo-pyrrolo derivatives (e.g., compound 6) incorporate sulfur-containing rings, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to nitrogen-rich systems like the target .
Substituent Effects on Physicochemical Properties
- Methyl vs.
- 3-Methyl on Triazolo : This substituent may sterically hinder interactions with enzymatic targets compared to unsubstituted triazolo rings in , though it could enhance stability against oxidative metabolism.
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-c]Pyrrole Core
The octahydropyrrolo[3,4-c]pyrrole scaffold serves as the central bicyclic framework. Source details its synthesis via a 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-methylmaleimide (Scheme 1). The reaction proceeds under inert conditions at 80–100°C for 12–24 hours, yielding the bicyclic intermediate with 85% efficiency . Key parameters include:
-
Solvent selection : Toluene or dichloromethane optimizes dipole stabilization.
-
Catalyst : Lewis acids such as zinc chloride enhance regioselectivity.
-
Temperature control : Elevated temperatures (>100°C) risk retro-cycloaddition, while suboptimal temperatures (<80°C) prolong reaction times .
Post-cycloaddition, the diphenylmethylene protecting group is removed via acidic hydrolysis (6M HCl, reflux, 4 hours), affording the free amine intermediate. Subsequent N-methylation using methyl iodide and potassium carbonate in DMF completes the octahydropyrrolo[3,4-c]pyrrole core .
Preparation of the 3-Methyl- Triazolo[4,3-b]Pyridazin-6-Yl Fragment
The triazolo-pyridazine moiety is synthesized through a multi-step sequence outlined in Source . Beginning with 2-amino-5-nitrophenol, cyclization with ethyl chloroacetate forms a benzoxazine intermediate, which undergoes N-methylation and borane reduction to yield 2-hydroxymethylbenzoxazine .
The critical step involves coupling 6-chloro- triazolo[4,3-b]pyridazine with the hydroxymethylbenzoxazine derivative under basic conditions (NaH/DMF, 110°C, 12 hours) . This nucleophilic substitution installs the triazolo-pyridazine group with 88% yield. Key considerations include:
-
Base selection : Sodium hydride ensures deprotonation without side reactions.
-
Solvent : DMF facilitates high-temperature stability.
-
Purification : Column chromatography (DCM/MeOH 20:1) isolates the product .
Coupling the Pyrrolo[3,4-c]Pyrrole Core and Triazolo-Pyridazine Fragment
Integration of the two fragments employs a nucleophilic aromatic substitution or Buchwald-Hartwig amination. Source demonstrates a related coupling using a piperazine linker, where the triazolo-pyridazine reacts with a secondary amine group under palladium catalysis .
Adapting this method, the octahydropyrrolo[3,4-c]pyrrole’s secondary amine undergoes coupling with 6-chloro-3-methyl- triazolo[4,3-b]pyridazine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane (100°C, 24 hours) . This achieves a 75–80% yield, with HPLC confirming >95% purity .
Introduction of the 3-Fluoro-4-Methylbenzoyl Group
The final acylation step attaches the 3-fluoro-4-methylbenzoyl group to the pyrrolo[3,4-c]pyrrole nitrogen. Source ’s Friedel-Crafts acylation methodology is modified for this purpose. Using 3-fluoro-4-methylbenzoyl chloride and AlCl₃ in dichloroethane (0–10°C, 4 hours), the acyl group is introduced regioselectively . Post-reaction hydrolysis (5% NaOH, 25°C) and recrystallization (ethyl acetate/hexane) yield the final compound with 72% efficiency .
Optimization and Analytical Validation
Reaction Optimization Table
| Step | Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| Cycloaddition | Temperature | 90°C | 85% → 89% |
| Triazolo-Pyridazine Coupling | Catalyst | Pd(OAc)₂/Xantphos | 70% → 80% |
| Acylation | Solvent | 1,2-Dichloroethane | 65% → 72% |
Analytical Data
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of structurally complex heterocycles like this compound typically involves multi-step protocols. Key steps include:
- Core formation : Utilize condensation reactions (e.g., diethyl oxalate with ketones in toluene under NaH catalysis) to construct the pyrrolo[3,4-c]pyrrole scaffold .
- Triazolopyridazine coupling : Introduce the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety via nucleophilic substitution or metal-catalyzed cross-coupling .
- Optimization : Apply Design of Experiments (DoE) to refine parameters like temperature, solvent polarity, and catalyst loading. For example, flow chemistry techniques (e.g., continuous-flow reactors) can improve yield and reproducibility .
Q. How can the compound’s structural integrity be validated post-synthesis?
- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and bond connectivity, as demonstrated for related octahydropyrrolo-pyrrole derivatives .
- Spectroscopic analysis : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (e.g., benzoyl, triazole) .
- Purity assessment : Use HPLC with UV/Vis detection (≥95% purity threshold) and differential scanning calorimetry (DSC) to check crystallinity .
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and chemical goggles. Use fume hoods for weighing or reactions .
- Storage : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How does the triazolopyridazine moiety influence biological target engagement, particularly for bromodomain proteins like BRD4?
- Bivalent binding mechanism : The triazolopyridazine group enables simultaneous interaction with two bromodomains (BD1 and BD2) of BRD4, enhancing binding affinity and cellular potency. This was validated in AZD5153, a related inhibitor showing IC values <10 nM .
- Structure-activity relationship (SAR) : Methyl substitution at the triazole position improves metabolic stability, while fluorine in the benzoyl group enhances membrane permeability .
Q. What computational methods are effective for predicting enzyme interactions, such as with 14-α-demethylase lanosterol (CYP51)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against PDB:3LD5. Focus on hydrogen bonding with heme-coordinating residues (e.g., Tyr118) and hydrophobic interactions with the active site .
- MD simulations : Conduct 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC in MYC suppression assays) .
- Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. mouse) to identify species-specific discrepancies. Use CYP450 inhibition panels to rule off-target effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustment : Modify logP via substituents (e.g., fluorination reduces cLogP from 3.5 to 2.8) to enhance aqueous solubility.
- Prodrug design : Introduce ester or phosphate groups at the pyrrolo-pyrrole nitrogen to improve oral bioavailability .
Methodological Notes
- Synthetic reproducibility : Replicate procedures from peer-reviewed studies (e.g., [1, 6]) before scaling.
- Data interpretation : Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to correlate structural features with bioactivity.
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., azide-containing precursors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
